3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(2-methoxyphenyl)urea
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Overview
Description
The compound “3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(2-methoxyphenyl)urea” is a complex organic molecule that contains several functional groups. It has a benzofuran moiety, which is a heterocyclic compound consisting of fused benzene and furan rings . It also contains a urea group (-NH-CO-NH2), which is an organic compound that plays a significant role in many biological processes .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The benzofuran ring system is aromatic, which means it is particularly stable .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used . The benzofuran ring might undergo electrophilic aromatic substitution reactions, while the urea group could participate in various condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, its solubility would be affected by the polar urea group and the nonpolar benzofuran ring .Scientific Research Applications
Synthesis and Biological Evaluation
Compounds related to benzofurans and ureas have been synthesized and evaluated for their biological activities. For instance, a study on benzofuran hydroxamic acids demonstrated their potency as inhibitors of the 5-lipoxygenase enzyme, which is significant for inflammatory diseases (Ohemeng et al., 1994). Another example includes the synthesis and evaluation of dihydrobenzofuran lignans, which showed promising antitumor activities by inhibiting tubulin polymerization (Pieters et al., 1999).
Antimicrobial and Antioxidant Properties
Functionalized benzofuran compounds have been identified as possessing significant antimicrobial and antioxidant properties. For example, a new class of benzofuran-pyrazole scaffolds was synthesized and showed notable antimicrobial and antioxidant activities (Rangaswamy et al., 2017).
Enzyme Inhibition
Urea derivatives, including those similar in structure to the compound , have been investigated for their enzyme inhibitory effects. A study on unsymmetrical disubstituted ureas explored their potential as inhibitors, showing effects on various enzymes and indicating potential anticancer activity (Mustafa et al., 2014).
Molecular Interactions and Complex Formation
Research on N-hydroxyamide-containing heterocycles, including benzofurans, delves into their capacity to form complexes with metal ions, such as iron(III), which is relevant for understanding their biochemical interactions and potential therapeutic applications (Ohkanda et al., 1993).
Mechanism of Action
Target of Action
Benzofuran compounds, which are part of the structure of this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been reported to exhibit anticancer activity against the human ovarian cancer cell line a2780 .
Biochemical Pathways
Benzofuran compounds have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Benzofuran derivatives have been reported to exhibit anticancer activity , suggesting that this compound may have similar effects.
Future Directions
Properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-3-ylmethyl)-3-(2-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-21-16-9-5-3-7-14(16)19-17(20)18-10-12-11-22-15-8-4-2-6-13(12)15/h2-9,12H,10-11H2,1H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDXOUCRYFAOHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2COC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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